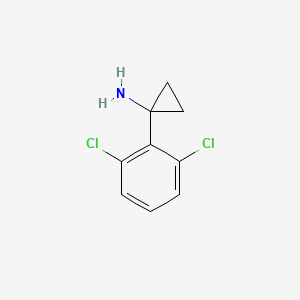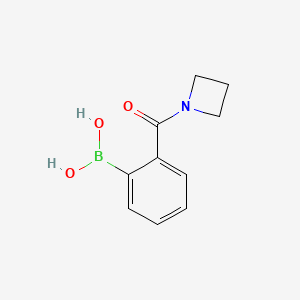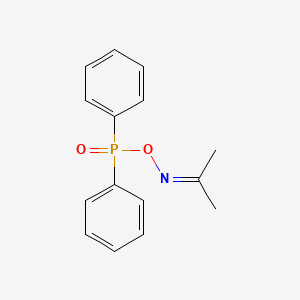![molecular formula C10H11Cl2NO2 B11742694 1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11742694.png)
1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a dioxolane ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can be compared with other similar compounds, such as:
- 1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methanamine
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-1-2-8(9(12)5-7)10(6-13)14-3-4-15-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
PTAFGIHRTYFOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)

![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742637.png)
![9H-Indolo[3,2,1-de]phenanthridin-9-one](/img/structure/B11742639.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11742677.png)
![Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)

